![molecular formula C4H4BF3KN B2392691 Potassium trans-2-cyanocyclopropyltrifluoroborate CAS No. 1698912-03-6](/img/structure/B2392691.png)
Potassium trans-2-cyanocyclopropyltrifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoroborates are a class of compounds widely used in organic synthesis . They are typically solid substances that can be various colors depending on the specific compound .
Synthesis Analysis
The synthesis of potassium trifluoroborates often involves the reaction of boronic acids with potassium fluoride . A variety of methods exist, many of which are catalyzed by transition metals .
Chemical Reactions Analysis
Potassium trifluoroborates are commonly used in Suzuki-Miyaura cross-coupling reactions . They can also participate in other types of reactions, such as metal-free chlorodeboronation reactions and Lewis acid-catalyzed nucleophilic substitutions .
Physical And Chemical Properties Analysis
The physical and chemical properties of potassium trifluoroborates can vary widely depending on the specific compound. They are typically solid at room temperature .
Mechanism of Action
Target of Action
Potassium trans-2-cyanocyclopropyltrifluoroborate is a type of organotrifluoroborate, which are widely used in various chemical reactions . The primary targets of this compound are typically the reactants in a chemical reaction where it is used as a reagent .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in many metal-catalyzed cross-coupling reactions . In these reactions, the organotrifluoroborate moiety (BF3K) of the compound is transferred to a transition metal catalyst, facilitating the formation of new carbon-carbon bonds .
Biochemical Pathways
While the specific biochemical pathways affected by Potassium trans-2-cyanocyclopropyltrifluoroborate can vary depending on the context of its use, organotrifluoroborates are generally involved in synthetic pathways for the preparation of various organic compounds . They can act as precursors for difluoroboranes, intermediates for synthetic pathways, precursors for ionic liquids, and reagents for metal-catalyzed cross-coupling reactions .
Pharmacokinetics
Organotrifluoroborates are generally known for their stability, which can influence their bioavailability . They are stable to air and moisture, and they tend to be free-flowing crystalline solids that melt only at very high temperatures .
Result of Action
The result of Potassium trans-2-cyanocyclopropyltrifluoroborate’s action is typically the formation of new organic compounds through cross-coupling reactions . The specific molecular and cellular effects can vary widely depending on the nature of these reactions and the compounds being synthesized.
Action Environment
The action, efficacy, and stability of Potassium trans-2-cyanocyclopropyltrifluoroborate can be influenced by various environmental factors. For instance, the presence of a strong Lewis base can trigger the transformation of the organotrifluoroborate moiety into highly reactive and unstable organodifluoroboranes . Additionally, the compound’s stability to air and moisture can make it a particularly useful reagent in reactions that need to be carried out under ambient conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
potassium;[(1R,2R)-2-cyanocyclopropyl]-trifluoroboranuide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BF3N.K/c6-5(7,8)4-1-3(4)2-9;/h3-4H,1H2;/q-1;+1/t3-,4+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLRHOTWKDACLL-RFKZQXLXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CC1C#N)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-]([C@@H]1C[C@H]1C#N)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BF3KN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium trans-2-cyanocyclopropyltrifluoroborate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.